molecular formula C27H25N3O3 B608736 LY3104607 CAS No. 1795232-22-2

LY3104607

Cat. No.: B608736
CAS No.: 1795232-22-2
M. Wt: 439.515
InChI Key: FDIWCHYTKOPHPS-QFIPXVFZSA-N
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Description

LY3104607 is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. This compound has been developed to support once-daily oral treatment for patients with type 2 diabetes mellitus. This compound demonstrates optimized pharmacokinetic properties, making it a promising candidate for glucose-lowering therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY3104607 involves the incorporation of fused heterocycles into spiropiperidine and tetrahydroquinoline acid derivatives. The structural modifications are driven by the hypothesis of moving away from a zwitterion-like structure and mitigating N-dealkylation and O-dealkylation issues. This led to the development of triazolopyridine acid derivatives with unique pharmacology and superior pharmacokinetic properties .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the synthesis typically involves standard organic synthesis techniques, including oxidative cyclization and catalytic oxidation, to construct the triazolopyridine skeleton .

Chemical Reactions Analysis

Types of Reactions

LY3104607 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazolopyridine acid derivatives, which exhibit unique pharmacological properties and superior pharmacokinetic profiles .

Scientific Research Applications

LY3104607 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying GPR40 agonists and their pharmacokinetic properties.

    Biology: Demonstrates functional potency and glucose-dependent insulin secretion in primary islets from rats.

    Medicine: Potential glucose-lowering drug candidate for the treatment of type 2 diabetes mellitus.

    Industry: Potential application in the development of oral diabetes medications.

Mechanism of Action

LY3104607 exerts its effects by acting as a selective agonist of G protein-coupled receptor 40 (GPR40). This receptor is involved in the regulation of glucose-dependent insulin secretion. By activating GPR40, this compound enhances insulin secretion in response to elevated glucose levels, thereby helping to lower blood glucose levels in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LY3104607

This compound stands out due to its optimized pharmacokinetic properties, including low clearance, volume of distribution, and high oral bioavailability. These properties support its potential as a once-daily oral treatment for type 2 diabetes mellitus. Additionally, this compound demonstrates superior glucose-dependent insulin secretion and durable glucose-lowering effects compared to other similar compounds .

Properties

IUPAC Name

(3S)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-6-22(15-25(31)32)21-10-12-23(13-11-21)33-17-20-9-14-24-28-27(29-30(24)16-20)26-18(2)7-5-8-19(26)3/h5,7-14,16,22H,15,17H2,1-3H3,(H,31,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIWCHYTKOPHPS-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795232-22-2
Record name LY-3104607
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795232222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3104607
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OH4RUC1V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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